4-Fluoro-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Fluoro-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative with the molecular formula C5H4FNO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using xenon difluoride, which provides regioselective 2-fluoropyrroles . Another approach involves the direct fluorination of pyrrole rings under controlled conditions to avoid polymerization .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure high yield and purity. The use of fluorinating agents like xenon difluoride and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4-Fluoro-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Fluoro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoropyrrole: Similar fluorinated pyrrole derivative but without the aldehyde group.
1H-Indole-3-carbaldehyde: Another heterocyclic aldehyde with distinct structural and functional properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H4FNO |
---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4FNO/c6-4-1-5(3-8)7-2-4/h1-3,7H |
InChI Key |
TWEVFIDOBCXAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1F)C=O |
Origin of Product |
United States |
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